molecular formula C12H14N2 B161470 5-Methyl-6-(4-methylphenyl)-2,3-dihydropyrazine CAS No. 137465-83-9

5-Methyl-6-(4-methylphenyl)-2,3-dihydropyrazine

Cat. No. B161470
CAS RN: 137465-83-9
M. Wt: 186.25 g/mol
InChI Key: DSFOKOSNKNAKPN-UHFFFAOYSA-N
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Description

5-Methyl-6-(4-methylphenyl)-2,3-dihydropyrazine is a chemical compound that belongs to the class of pyrazines. It is also known as MPDP or 4-MeO-MPMI. This compound has been of interest to the scientific community due to its potential applications in various fields such as medicinal chemistry, neuroscience, and forensic toxicology.

Mechanism of Action

The mechanism of action of 5-Methyl-6-(4-methylphenyl)-2,3-dihydropyrazine is not fully understood. However, it is believed to act as a partial agonist at the dopamine receptor. It has also been shown to inhibit the reuptake of dopamine, norepinephrine, and serotonin. These effects lead to an increase in the levels of these neurotransmitters in the brain, which may contribute to its pharmacological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Methyl-6-(4-methylphenyl)-2,3-dihydropyrazine have been studied in animal models. It has been shown to produce locomotor stimulation, hyperactivity, and stereotypy in rodents. It has also been shown to produce anxiogenic effects in some animal models. In addition, it has been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-Methyl-6-(4-methylphenyl)-2,3-dihydropyrazine in lab experiments is its high potency and selectivity for the dopamine receptor. This makes it a useful tool for studying the function of this receptor. However, one of the limitations of using this compound is its potential toxicity. It has been shown to produce neurotoxic effects in some animal models, which may limit its use in certain experiments.

Future Directions

For the study of this compound include the development of more potent and selective analogs for the treatment of neurological disorders and the study of its effects on other neurotransmitter systems in the brain.

Synthesis Methods

The synthesis of 5-Methyl-6-(4-methylphenyl)-2,3-dihydropyrazine involves the reaction of 4-methylphenylhydrazine with 2,3-butanedione in the presence of a catalytic amount of acetic acid. The reaction takes place under reflux conditions and yields the desired product in good yields. The synthesis method has been optimized to obtain high purity and yield of 5-Methyl-6-(4-methylphenyl)-2,3-dihydropyrazine.

Scientific Research Applications

5-Methyl-6-(4-methylphenyl)-2,3-dihydropyrazine has been extensively studied for its potential applications in various fields. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various neurological disorders such as depression, anxiety, and schizophrenia. In neuroscience, it has been used as a tool to study the function of certain neurotransmitter receptors such as the dopamine receptor. In forensic toxicology, it has been used as a marker for the use of designer drugs.

properties

CAS RN

137465-83-9

Product Name

5-Methyl-6-(4-methylphenyl)-2,3-dihydropyrazine

Molecular Formula

C12H14N2

Molecular Weight

186.25 g/mol

IUPAC Name

5-methyl-6-(4-methylphenyl)-2,3-dihydropyrazine

InChI

InChI=1S/C12H14N2/c1-9-3-5-11(6-4-9)12-10(2)13-7-8-14-12/h3-6H,7-8H2,1-2H3

InChI Key

DSFOKOSNKNAKPN-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NCCN=C2C

Canonical SMILES

CC1=CC=C(C=C1)C2=NCCN=C2C

Origin of Product

United States

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